molecular formula C21H22N2O3 B5917653 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B5917653
M. Wt: 350.4 g/mol
InChI Key: FEVRQHLCYZNKSS-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reductive amination of 7-hydroxy-8-methyl-4-chromenone with 4-phenylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The product is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectroscopy .

Chemical Reactions Analysis

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been studied for its antimicrobial, anticancer, and anti-inflammatory activities. It has shown significant antibacterial and antifungal activity in vitro, making it a potential candidate for the development of new antimicrobial agents. Additionally, its anticancer properties have been explored through various in vitro and in vivo studies, demonstrating its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives with piperazine moieties, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. These compounds share similar biological activities but differ in their specific molecular interactions and potency. The unique combination of the hydroxy, methyl, and phenylpiperazine groups in 7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one contributes to its distinct bioactivity profile .

Properties

IUPAC Name

7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-19(24)8-7-18-16(13-20(25)26-21(15)18)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13,24H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVRQHLCYZNKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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